molecular formula C15H17N3O2S B5652260 N-cyclopentyl-2-(6-oxo-3-(thiophen-2-yl)pyridazin-1(6H)-yl)acetamide

N-cyclopentyl-2-(6-oxo-3-(thiophen-2-yl)pyridazin-1(6H)-yl)acetamide

Cat. No.: B5652260
M. Wt: 303.4 g/mol
InChI Key: GPGPRBIBBKGTTL-UHFFFAOYSA-N
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Description

N-cyclopentyl-2-(6-oxo-3-(thiophen-2-yl)pyridazin-1(6H)-yl)acetamide is a synthetic organic compound that belongs to the pyridazine family. Compounds in this family are known for their diverse biological activities and potential therapeutic applications. The presence of a thiophene ring and a pyridazine core in its structure suggests that it may exhibit interesting chemical and biological properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-cyclopentyl-2-(6-oxo-3-(thiophen-2-yl)pyridazin-1(6H)-yl)acetamide typically involves multi-step organic reactions. A common synthetic route might include:

    Formation of the pyridazine core: This can be achieved by the cyclization of appropriate precursors under acidic or basic conditions.

    Introduction of the thiophene ring: This step may involve the use of thiophene derivatives and coupling reactions.

    Attachment of the cyclopentyl group: This can be done through alkylation reactions.

    Final acylation step: The acetamide group is introduced in the final step, often using acyl chlorides or anhydrides under basic conditions.

Industrial Production Methods

Industrial production of such compounds usually involves optimizing the synthetic route for large-scale production. This includes:

    Optimization of reaction conditions: Temperature, pressure, and solvent choice are optimized for maximum yield and purity.

    Use of catalysts: Catalysts may be employed to increase reaction rates and selectivity.

    Purification processes: Techniques such as crystallization, distillation, and chromatography are used to purify the final product.

Chemical Reactions Analysis

Types of Reactions

N-cyclopentyl-2-(6-oxo-3-(thiophen-2-yl)pyridazin-1(6H)-yl)acetamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the ketone group to an alcohol.

    Substitution: The thiophene ring can undergo electrophilic or nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidizing agents: Hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA).

    Reducing agents: Sodium borohydride (NaBH4), lithium aluminum hydride (LiAlH4).

    Substitution reagents: Halogens, nucleophiles like amines or thiols.

Major Products

    Oxidation products: Sulfoxides, sulfones.

    Reduction products: Alcohols.

    Substitution products: Various substituted thiophene derivatives.

Scientific Research Applications

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential biological activities, such as antimicrobial or anticancer properties.

    Medicine: Investigated for its potential therapeutic effects.

    Industry: Used in the development of new materials or as a catalyst in chemical reactions.

Mechanism of Action

The mechanism of action of N-cyclopentyl-2-(6-oxo-3-(thiophen-2-yl)pyridazin-1(6H)-yl)acetamide would depend on its specific biological target. Generally, compounds with a pyridazine core can interact with various enzymes or receptors, modulating their activity. The thiophene ring may enhance binding affinity and specificity.

Comparison with Similar Compounds

Similar Compounds

    N-cyclopentyl-2-(6-oxo-3-(phenyl)pyridazin-1(6H)-yl)acetamide: Similar structure but with a phenyl ring instead of a thiophene ring.

    N-cyclopentyl-2-(6-oxo-3-(furan-2-yl)pyridazin-1(6H)-yl)acetamide: Similar structure but with a furan ring instead of a thiophene ring.

Uniqueness

The presence of the thiophene ring in N-cyclopentyl-2-(6-oxo-3-(thiophen-2-yl)pyridazin-1(6H)-yl)acetamide may confer unique electronic properties and biological activities compared to its analogs with phenyl or furan rings.

Properties

IUPAC Name

N-cyclopentyl-2-(6-oxo-3-thiophen-2-ylpyridazin-1-yl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H17N3O2S/c19-14(16-11-4-1-2-5-11)10-18-15(20)8-7-12(17-18)13-6-3-9-21-13/h3,6-9,11H,1-2,4-5,10H2,(H,16,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GPGPRBIBBKGTTL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(C1)NC(=O)CN2C(=O)C=CC(=N2)C3=CC=CS3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H17N3O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

303.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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